1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile
Overview
Description
Synthesis Analysis
A related compound, ketamine, which has the structure “2-(2-chlorophenyl)-2-methylamino-cyclohexan-1-one”, has been synthesized using a hydroxy ketone intermediate. The synthesis process involves several steps, including the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, dehydration, oxidation, imination, and rearrangement .Scientific Research Applications
1. Pharmacological Properties of Chalcones
- Application : Chalcones and their analogs have been an area of great interest in recent years due to their array of pharmacological and biological effects. These chalcone derivatives have shown important antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial anti-tumor, and anticancer properties .
- Methods : Researchers have explored new approaches for the synthesis of chalcone derivatives .
- Results : The α,β-unsaturated carbonyl system in chalcones makes them biologically active .
2. Anticancer Activity of Chalcones
- Application : Chalcones are interesting anticancer drug candidates which have attracted much interest due to their unique structure and their extensive biological activity .
- Methods : In the current study, novel chalcone derivatives with the chemical base of tetrahydro-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl were synthesized, and the structure of their molecules was confirmed through NMR spectroscopy .
- Results : Chalcone analogues with a methoxy group were found to have significant anticancer activity and displayed gradient-dependent inhibition against breast cancer cell proliferation .
3. Riot Control Agent
- Application : [(2-Chlorophenyl)methylene]malononitrile, also known as CS tear gas, is a widely used riot control agent. It is highly effective in dispersing and incapacitating individuals during civil unrest or riots .
- Methods : CS gas is typically used in the form of a fine powder or aerosol .
- Results : CS gas causes severe irritation to the eyes, skin, and respiratory system. It is persistent and can remain in the environment for extended periods .
4. Synthesis of Ketamine
- Application : Ketamine [2- (2-chlorophenyl)-2-methylamino-cyclohexan-1-one] has been used in both veterinary and human medicine .
- Methods : A new and efficient protocol has been developed for the synthesis of ketamine, by using hydroxy ketone intermediate .
- Results : Synthesis of this drug has been done in five steps .
5. Antimicrobial Activity of Chalcones
- Application : Chalcones have shown significant antimicrobial activity against various bacterial strains such as Bacillus subtilis, B. pumilus and Escherichia coli. These compounds can be used in the development of new antimicrobial agents .
- Methods : The antimicrobial activity of chalcones is typically tested using disk diffusion or broth dilution methods .
- Results : Chalcones have been found to inhibit the growth of these bacteria, demonstrating their potential as antimicrobial agents .
6. Anesthetic and Analgesic Drug
- Application : Ketamine, a compound related to “1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile”, has been used in both veterinary and human medicine as an anesthetic and analgesic drug .
- Methods : A new and efficient protocol has been developed for the synthesis of ketamine, by using a hydroxy ketone intermediate .
- Results : The synthesis of this drug has been done in five steps .
Safety And Hazards
properties
IUPAC Name |
1-(2-chlorophenyl)-4-oxocyclohexane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-12-4-2-1-3-11(12)13(9-15)7-5-10(16)6-8-13/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMOIQNSDSBDDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C#N)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503807 | |
Record name | 1-(2-Chlorophenyl)-4-oxocyclohexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80503807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile | |
CAS RN |
65618-88-4 | |
Record name | 1-(2-Chlorophenyl)-4-oxocyclohexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80503807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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